molecular formula C19H17FN2O6 B3989351 2-(4-fluorophenyl)-2-oxoethyl 5-[(4-nitrophenyl)amino]-5-oxopentanoate

2-(4-fluorophenyl)-2-oxoethyl 5-[(4-nitrophenyl)amino]-5-oxopentanoate

Cat. No. B3989351
M. Wt: 388.3 g/mol
InChI Key: PPBKNJRTRIDIGD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2-oxoethyl 5-[(4-nitrophenyl)amino]-5-oxopentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FNO or Fluoro-nitro-octyl ester. It is a complex molecule that has a unique structure and properties, which make it an ideal candidate for research purposes.

Mechanism of Action

The mechanism of action of FNO is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. FNO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects:
FNO has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been found to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

FNO has several advantages for lab experiments, including its stability, solubility, and specificity. However, it also has some limitations, including its toxicity and potential for side effects.

Future Directions

There are several future directions for research on FNO, including the development of more efficient synthesis methods, the identification of new biological targets, and the optimization of its pharmacological properties. FNO has the potential to be developed into a novel therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its potential.

Scientific Research Applications

FNO has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 5-(4-nitroanilino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O6/c20-14-6-4-13(5-7-14)17(23)12-28-19(25)3-1-2-18(24)21-15-8-10-16(11-9-15)22(26)27/h4-11H,1-3,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBKNJRTRIDIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorophenyl)-2-oxoethyl 5-[(4-nitrophenyl)amino]-5-oxopentanoate
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